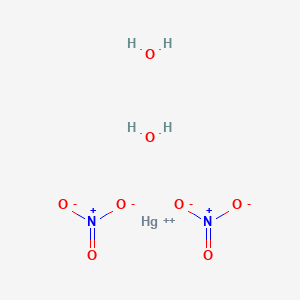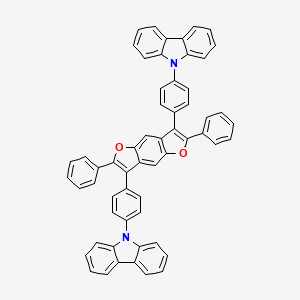
Czbdf
描述
Czbdf is a useful research compound. Its molecular formula is C58H36N2O2 and its molecular weight is 792.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Cannabidiol, also known as CBD, is a major phytocannabinoid that binds to a wide variety of physiological targets of the endocannabinoid system within the body . These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) . CB1 receptors are found in both the central and peripheral nervous systems, with the majority of receptors localized to the hippocampus and amygdala of the brain .
Mode of Action
It is known that cbd acts on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain . Moreover, CBD antagonizes the action of CB1 and CB2 receptors agonists, and is suggested to act as an inverse agonist and a negative allosteric modulator of these receptors .
Biochemical Pathways
Cannabinoids modulate diverse pain targets and possess unique multimodal analgesic mechanisms of action. Cannabinoids produce analgesia by interacting with cannabinoid receptor types 1 and 2 (CB1 and CB2), as well as G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid type 1 (TRPV1). Cannabinoids modulate multiple supraspinal, spinal, and peripheral nociception pathways .
Pharmacokinetics
The pharmacokinetics of CBD generally follow linear kinetic characteristics . A higher CBD dose was associated with higher maximum concentration (Cmax), area under the curve from time zero to last measurable concentration (AUC0-t), and area under the curve from time zero to infinity (AUC0-inf) . Compared to oral administration, oromucosal administration was associated with lower Cmax, AUC0-t, and AUC0-inf . Fed status was associated with higher Cmax and AUC0-t when compared to the fasting status .
Result of Action
CBD has shown promise as a therapeutic and pharmaceutical drug target. In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses . The phytocannabinoid cannabidiol (CBD) exerts numerous pharmacological benefits, including anti-inflammatory and antioxidant properties .
Action Environment
The action environment of CBD is influenced by various factors. For instance, diet immediately before or during CBD exposure can increase plasma exposure by approximately 2–5 times . Moreover, the influence of changes in liver function would be significant in CBD pharmacokinetic diversity. Due to decreased liver function, the plasma exposure of CBD increased 2.57–5.15 times compared to healthy adults .
属性
IUPAC Name |
9-[4-[3-(4-carbazol-9-ylphenyl)-2,6-diphenylfuro[2,3-f][1]benzofuran-7-yl]phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H36N2O2/c1-3-15-39(16-4-1)57-55(37-27-31-41(32-28-37)59-49-23-11-7-19-43(49)44-20-8-12-24-50(44)59)47-35-54-48(36-53(47)61-57)56(58(62-54)40-17-5-2-6-18-40)38-29-33-42(34-30-38)60-51-25-13-9-21-45(51)46-22-10-14-26-52(46)60/h1-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDKOSLORKUETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC4=C(C=C3O2)C(=C(O4)C5=CC=CC=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF) a promising material for organic light-emitting diodes (OLEDs)?
A1: this compound exhibits several desirable properties that make it highly suitable as a host material for OLEDs:
- Ambipolar Charge Transport: this compound demonstrates well-balanced and high electron and hole mobilities exceeding 10⁻³ cm² V⁻¹ s⁻¹ []. This ambipolar nature allows for efficient charge injection and transport within the OLED device, leading to balanced charge recombination and improved device performance.
- Wide Band Gap: The wide band gap of this compound [] allows for efficient energy transfer to a variety of emissive guest molecules, enabling the fabrication of full-color OLEDs.
- High Thermal Stability: this compound possesses high thermal stability [], which is crucial for ensuring the longevity and operational stability of OLED devices.
Q2: What are the advantages of using this compound as a host material in both heterojunction and homojunction OLED architectures?
A2: this compound offers unique benefits in both types of OLED architectures:
- Heterojunction OLEDs: this compound's ambipolar charge transport properties and wide band gap allow it to effectively host a variety of emissive materials, enabling the fabrication of high-performance, full-color OLEDs [].
- Homojunction OLEDs: Notably, this compound also enables the fabrication of RGB-emitting homojunction OLEDs with performance comparable to, or even exceeding, that of heterojunction devices []. This simplifies device architecture and potentially reduces manufacturing complexity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1516159.png)
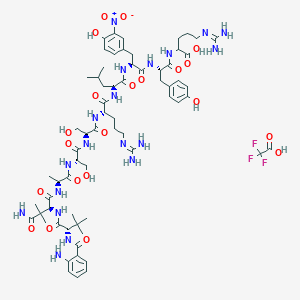
![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)

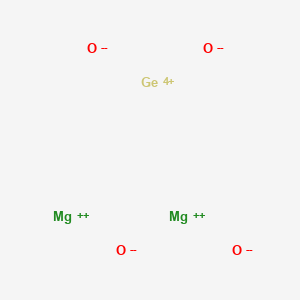
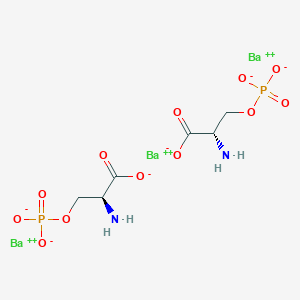
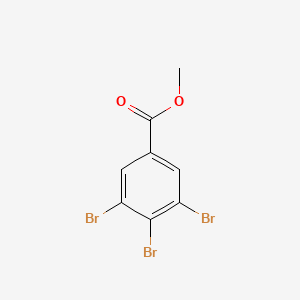

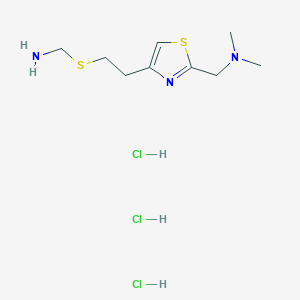
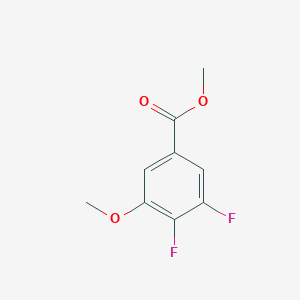

![(E)-3-[1-(7-Methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido]propyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B1516195.png)
